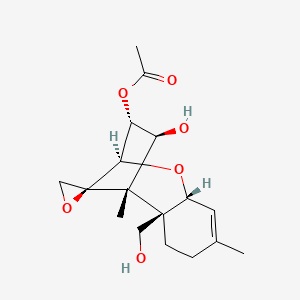

3-Acetoxyscirpene-4,15-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70402-13-0 |

|---|---|

Molecular Formula |

C17H24O6 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,10R,11S,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(22-10(2)19)13(20)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1 |

InChI Key |

NFFRTZSZVQIMDJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |

Synonyms |

3-acetoxyscirpene-4,15-diol |

Origin of Product |

United States |

Biological Origin and Biosynthetic Pathways

Identification and Characterization of Producing Organisms

The production of 3-Acetoxyscirpene-4,15-diol is attributed to various fungal species, with environmental and cultivation conditions playing a pivotal role in its biosynthesis.

Fungal Species Implicated in Production

Several species within the Fusarium genus are primary producers of this compound. Notably, Fusarium oxysporum has been identified as a producer of this mycotoxin. dsmz.denih.govnih.govfirdi.org.tw Specifically, the strain Fusarium oxysporum f.sp. vasinfectum (ATCC 7808) is known to form this compound. nih.govnih.gov Other significant producers include Fusarium equiseti, Fusarium poae, and Fusarium sporotrichioides. mdpi.comapsnet.org The compound has also been detected in cultures of Fusarium sambucinum. acs.orgnih.gov Beyond the Fusarium genus, the fungus Paecilomyces tenuipes (also known as Isaria japonica or Cordyceps tenuipes) has been reported to produce a related compound, 4β-acetoxyscirpene-3α,15-diol. researchgate.netresearchgate.netingentaconnect.com

Environmental and Cultivation Factors Influencing Biosynthesis

The synthesis of trichothecenes, including this compound, is significantly influenced by a variety of environmental and nutritional factors. frontiersin.org Temperature and water activity (aw) are primary environmental drivers affecting mycotoxin production by several Fusarium species. mdpi.comroyalsocietypublishing.org For instance, many Fusarium species thrive and produce toxins under cool and moist conditions. info.gov.hkcfs.gov.hk

Specific cultivation conditions have been shown to impact the yield of this compound. In a study with Fusarium sambucinum NRRL 13495, stagnant liquid cultures yielded high concentrations of the compound. nih.gov The composition of the culture medium, including the nitrogen source and the pH, also regulates trichothecene (B1219388) biosynthesis. frontiersin.org For example, Fusarium graminearum produces trichothecenes in aerial hyphae on certain agar (B569324) media but not in submerged liquid cultures of the same medium. frontiersin.org Furthermore, the presence of certain fungicides at sublethal concentrations has been observed to paradoxically increase trichothecene production. oup.com Oxidative stress and salt concentrations are other abiotic factors that can influence the expression of genes involved in the biosynthetic pathway. frontiersin.orgoup.com

Genetic and Enzymatic Determinants of Biosynthesis

The production of this compound is governed by a specific cluster of genes and a series of precise enzymatic reactions.

Genes Encoding Biosynthetic Enzymes (e.g., TRI gene cluster for trichothecenes)

The biosynthesis of trichothecene mycotoxins, including this compound, is orchestrated by a group of genes known as the TRI gene cluster. bionte.com This cluster contains genes that encode the enzymes responsible for the stepwise synthesis of the trichothecene core structure and its various modifications. Key genes within this cluster include TRI5, which encodes trichodiene (B1200196) synthase, the enzyme that catalyzes the first committed step in the pathway. mdpi.comfrontiersin.org The TRI4 gene encodes a cytochrome P450 monooxygenase that carries out a series of oxygenations on the initial trichodiene molecule. mdpi.commdpi.com

Other crucial genes in the cluster include those encoding acetyltransferases and other modifying enzymes. For instance, TRI101 is responsible for the 3-O-acetylation of the trichothecene core, a key step in the formation of many derivatives. researchgate.net The expression of these TRI genes is tightly regulated by other genes within the cluster, such as TRI6 and TRI10, which act as transcription factors. bionte.com The presence and sequence of genes like TRI13 and TRI7 can determine the specific type of trichothecene produced by a particular Fusarium strain. bionte.com Studies have shown that the expression of key TRI genes, including TRI4 and TRI5, is significantly influenced by environmental conditions like temperature and water activity. royalsocietypublishing.orgnih.gov

Characterization of Key Enzymatic Transformations in the Pathway

The biosynthetic pathway of trichothecenes is a multi-step process involving several key enzymatic transformations. researchgate.net The pathway initiates with the cyclization of farnesyl pyrophosphate, a primary metabolite, into trichodiene. mdpi.commdpi.com This reaction is catalyzed by the enzyme trichodiene synthase, encoded by the TRI5 gene. uniprot.org

Following the formation of trichodiene, a series of oxygenation reactions are catalyzed by the cytochrome P450 monooxygenase encoded by TRI4. mdpi.commdpi.com This leads to the formation of isotrichotriol. mdpi.com Subsequent steps involve further modifications, including hydroxylations and acetylations, which are catalyzed by various enzymes encoded by other TRI genes. For instance, the enzyme Tri101, an acetyltransferase, is responsible for the acetylation at the C-3 position. researchgate.net Another key enzyme, Tri11, is involved in hydroxylation at the C-15 position. researchgate.net The formation of this compound involves specific acetylation and hydroxylation steps at the C-3, C-4, and C-15 positions of the scirpentriol (B1226779) core.

Proposed Biosynthetic Precursors and Intermediate Structures

The biosynthesis of this compound proceeds through a series of well-defined precursor and intermediate molecules. The foundational precursor for all trichothecenes is farnesyl pyrophosphate, which is cyclized to form the initial hydrocarbon, trichodiene. researchgate.netuniprot.org

From trichodiene, a series of oxygenations lead to the formation of isotrichodermol, the first intermediate that possesses the characteristic toxic trichothecene ring structure. researchgate.net The pathway then diverges to produce a wide variety of trichothecenes. For the production of this compound, key intermediates include scirpentriol (3α,4β,15-trihydroxy-12,13-epoxytrichothec-9-ene) and its various acetylated forms. acs.orgmdpi.com It has been shown that Fusarium oxysporum f.sp. vasinfectum can convert anguidine (4,15-diacetoxyscirpen-3-ol) to this compound through intermediates such as triacetoxyscirpene, 3,4-diacetoxyscirpene-15-ol, and 3,15-diacetoxyscirpene-4-ol. nih.govnih.gov This indicates a stepwise acetylation and deacetylation process in the final stages of biosynthesis.

Methodologies for Investigating Biosynthetic Routes

The elucidation of the biosynthetic pathways of complex natural products like this compound relies on a combination of sophisticated experimental techniques. These methodologies allow researchers to map the sequential enzymatic reactions, identify the genes responsible for catalysis, and understand the regulatory networks controlling production. The primary approaches for investigating the formation of trichothecene mycotoxins, including this compound, are isotopic labeling and gene knockout studies.

Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules through a biosynthetic pathway. By introducing compounds containing heavy isotopes (e.g., ¹³C, ²H, ¹⁸O) into a culture of the producing organism, scientists can track how these labeled atoms are incorporated into the final product. The position of the isotopes in the resulting molecule is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

In the context of trichothecene biosynthesis, early studies utilized ¹³C-labeled acetate (B1210297) to confirm that the trichothecene skeleton is assembled via the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor. researchgate.net The cyclization of FPP to form the initial hydrocarbon, trichodiene, is a conserved first step in the synthesis of all trichothecenes. researchgate.netmdpi.com

More advanced applications involve stable isotope dilution assays (SIDA), where known quantities of isotopically labeled standards are added to a sample. nih.govacs.org This method allows for highly accurate quantification of the target mycotoxin by LC-MS/MS, as the labeled internal standard behaves identically to the analyte during extraction, cleanup, and ionization. nih.gov For instance, carbon-13 labeled versions of Type A trichothecenes, such as T-2 toxin and diacetoxyscirpenol (B1670381), have been synthesized for use in SIDA to monitor their presence in food and feed samples. nih.govacs.org

Furthermore, stable isotope labeling in plants (e.g., wheat) treated with mycotoxins helps in understanding the plant's metabolic response to the toxin, a field known as metabolomics. frontiersin.org

Table 1: Key Isotopic Labeling Studies in Trichothecene Research

| Labeled Precursor/Standard | Organism/System | Analytical Technique | Research Goal | Reference |

|---|---|---|---|---|

| ¹³C-labeled L-alanine | Fusarium moniliforme | GC-MS | Tracing precursor incorporation into fumonisin B1 (another Fusarium mycotoxin) | researchgate.net |

| [¹³C₂]-Acetylation | Scirpentriol & T2-triol | NMR, MS | Synthesis of labeled standards for SIDA (monoacetoxyscirpenol, diacetoxyscirpenol, etc.) | nih.gov |

Gene Knockout Studies

Gene knockout studies provide direct evidence for the function of specific genes within a biosynthetic pathway. This technique involves deleting or disrupting a target gene in the producing organism's genome and observing the effect on metabolite production. In Fusarium, the genes responsible for trichothecene biosynthesis, known as Tri genes, are often clustered together. frontiersin.orgnih.gov

The process typically uses homologous recombination, where a disruption cassette containing a selectable marker is introduced into the fungal cells and replaces the target gene. frontiersin.org Analysis of the resulting mutant strain's metabolic profile can reveal the function of the knocked-out gene.

Confirmation of Core Pathway Genes : Knocking out the Tri5 gene, which encodes trichodiene synthase, completely abolishes the production of all trichothecenes, confirming its role in catalyzing the first committed step of the pathway. researchgate.netplos.org Similarly, disrupting the Tri4 gene, which encodes a cytochrome P450 monooxygenase, leads to the accumulation of the trichodiene precursor, demonstrating its function in the subsequent oxygenation steps. mdpi.com

Elucidation of Tailoring Steps : The functions of genes responsible for later modifications (hydroxylations and acetylations) are also investigated this way. For example, studies on Tri3 mutants in Fusarium graminearum have been crucial. Tri3 encodes an acetyltransferase responsible for acetylating the C-15 hydroxyl group of the intermediate 15-deacetylcalonectrin (B12750041). mdpi.com Mutants lacking a functional Tri3 gene fail to produce later products and instead accumulate earlier pathway intermediates. mdpi.com

Identification of Regulatory Genes : Gene knockouts are also essential for understanding the regulation of the pathway. The deletion of regulatory genes like Tri6 and Tri10, which encode transcription factors, has been shown to prevent the expression of the other Tri genes, thereby shutting down trichothecene production. frontiersin.orgucm.es Conversely, knocking out negative regulators can lead to an increased production of trichothecenes. nih.govresearchgate.net

Table 2: Examples of Gene Knockout Studies in Fusarium and Their Outcomes

| Gene Knockout | Fusarium Species | Effect on Trichothecene Biosynthesis | Inferred Gene Function | Reference(s) |

|---|---|---|---|---|

| Δtri5 | F. sporotrichioides | Complete loss of trichothecene production. | Encodes trichodiene synthase, the first enzyme in the pathway. | researchgate.net |

| Δtri3 | F. graminearum | Accumulation of 15-deacetylcalonectrin and earlier intermediates. | Encodes a C-15 O-acetyltransferase. | mdpi.com |

| Δtri6 | F. graminearum | Blocks transcription of other Tri pathway genes. | Encodes a key positive transcription factor. | frontiersin.org |

These molecular and biochemical methodologies have been instrumental in piecing together the complex biosynthetic network that leads to the formation of this compound and other related trichothecenes.

Chemical Synthesis and Structural Modification Methodologies

Total Synthesis Approaches to 3-Acetoxyscirpene-4,15-diol and Its Enantiomers

The complete chemical synthesis of trichothecenes is a complex undertaking that has been pursued by several research groups. While a specific total synthesis of this compound is not extensively documented, the strategies employed for closely related trichothecenes, such as verrucarol (B1203745) and other scirpenetriol derivatives, provide a clear blueprint for how such a synthesis would be approached. mit.eduacs.orgacs.org

A retrosynthetic analysis of the this compound skeleton reveals several key challenges that must be addressed in a forward synthesis. youtube.com The core of the molecule is a tricyclic system, which is often disconnected to a more manageable bicyclic or monocyclic precursor. A common strategy involves the disconnection of the A-ring, often through a Robinson annulation or a related Michael addition/aldol (B89426) condensation sequence. mit.edu

The stereochemistry of the multiple chiral centers is a critical consideration. Synthetic routes must be designed to control the relative and absolute stereochemistry of these centers. This is often achieved through the use of chiral starting materials, asymmetric reactions, or substrate-controlled transformations where the existing stereocenters direct the stereochemical outcome of subsequent reactions. The presence of the 12,13-epoxide is another significant feature. This reactive group is often introduced late in the synthesis to avoid its undesired participation in earlier reaction steps.

Key Retrosynthetic Disconnections for the Trichothecene (B1219388) Skeleton:

| Disconnection Point | Precursor Type | Rationale |

| A-Ring Annelation | Bicyclic Ketone/Enone | Simplifies the tricyclic system to a more accessible bicyclic intermediate. |

| C-15 Hydroxymethyl Group | Ester or Aldehyde | Allows for late-stage introduction of the C-15 functionality. |

| 12,13-Epoxide | Alkene | Epoxidation is a reliable transformation that can be performed on a late-stage intermediate. |

The forward synthesis of a trichothecene like this compound would involve a series of key transformations. Building upon a bicyclic precursor, the A-ring can be constructed using annulation strategies. For instance, a stereoselective Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation, can forge the six-membered A-ring with the requisite stereochemistry. mit.edu

The introduction of oxygen functionality at various positions is another crucial aspect. Hydroxyl groups can be introduced through stereoselective reductions of ketones or via hydroboration-oxidation of alkenes. The acetate (B1210297) group at C-3 would likely be installed through a selective acylation of the corresponding alcohol. Protecting group strategies are essential to differentiate the various hydroxyl groups present in the molecule and its intermediates, allowing for their selective modification. The final steps would typically involve the deprotection of any remaining protecting groups and the introduction of the 12,13-epoxide, often via epoxidation of a corresponding alkene.

Strategic Considerations in Retrosynthetic Analysis

Semi-synthetic Derivatization from Natural Precursors

Given the challenges of total synthesis, semi-synthetic approaches starting from readily available natural trichothecenes are an attractive alternative for accessing this compound and its derivatives. Anguidine (4,15-diacetoxyscirpen-3-ol), a major metabolite produced by several Fusarium species, is a common starting material for such transformations. iupac.org

The conversion of anguidine to this compound involves the selective hydrolysis of the acetate group at the C-4 position and the acetylation of the hydroxyl group at the C-3 position. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Interestingly, microbial transformations can also be employed. Growing cells of Fusarium oxysporum f.sp. vasinfectum have been shown to convert anguidine into this compound. nih.govnih.govdsmz.destudylib.net This biotransformation proceeds through a series of intermediates, including triacetoxyscirpene, 3,4-diacetoxyscirpene-15-ol, and 3,15-diacetoxyscirpene-4-ol. nih.gov This demonstrates the utility of biological systems in performing regioselective modifications on the trichothecene scaffold.

Intermediates in the Biotransformation of Anguidine to this compound by Fusarium oxysporum f.sp. vasinfectum nih.gov

| Intermediate Compound | Structural Feature |

| Triacetoxyscirpene | Acetylation at C-3 of anguidine. |

| 3,4-Diacetoxyscirpene-15-ol | Hydrolysis of the C-15 acetate. |

| 3,15-Diacetoxyscirpene-4-ol | Hydrolysis of the C-4 acetate. |

Achieving regioselectivity in the chemical modification of polyhydroxylated molecules like trichothecenes is a significant challenge. The different hydroxyl groups at C-3, C-4, and C-15 exhibit varying degrees of steric hindrance and reactivity, which can be exploited for selective reactions. For instance, the C-15 primary alcohol is generally more reactive towards acylation than the secondary alcohols at C-3 and C-4.

Stereoselective reductions are also key techniques. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a cerium(III) chloride, has been effectively used for the stereoselective reduction of the C-8 carbonyl group in type B trichothecenes to an allylic alcohol. mdpi.comnih.gov This method could potentially be adapted for stereoselective transformations at other positions on the trichothecene nucleus. The use of bulky protecting groups can also direct the stereochemical outcome of subsequent reactions by blocking one face of the molecule.

Controlled Chemical Modifications of Anguidine and Related Trichothecenes

Methodologies for Generating Analogues and Structural Probes

The synthesis of analogues and structural probes of this compound is crucial for understanding its structure-activity relationships and mechanism of action. These modifications can involve altering the substitution pattern, introducing reporter groups, or modifying the core structure.

Methodologies for generating these analogues often rely on the semi-synthetic strategies described above. The hydroxyl groups at C-3, C-4, and C-15 serve as convenient handles for introducing a wide variety of functional groups through esterification or etherification. For example, the free hydroxyl groups can be acylated with different carboxylic acids to probe the effect of the ester side chain on biological activity.

Furthermore, the generation of analogues can involve more profound structural changes. For instance, the 12,13-epoxide, which is known to be critical for the toxicity of many trichothecenes, can be opened to form a diol, or the double bond at C-9 can be reduced or epoxidized. The synthesis of macrocyclic trichothecenes, where the C-4 and C-15 positions are linked by a long chain, represents a more complex structural modification that has been achieved semi-synthetically from simpler trichothecenes. iupac.orgmdpi.com These analogues are invaluable tools for dissecting the molecular interactions of this compound with its biological targets.

Design Principles for Structural Variation

The design of structural variations for this compound, a member of the trichothecene mycotoxin family, is guided by extensive structure-activity relationship (SAR) studies. These studies have identified key structural motifs that are essential for biological activity and positions on the trichothecene core where modifications can modulate this activity. The fundamental goal is to create analogues with altered or enhanced properties by strategically modifying the parent scaffold.

The core structure of trichothecenes, 12,13-epoxytrichothec-9-ene (B1214510) (EPT), contains features that are considered critical for their biological action. plos.org The most important of these are the 12,13-epoxide ring and the double bond between carbons C9 and C10. benthamscience.commdpi.comamazonaws.com Elimination or modification of either of these features typically results in a complete or significant loss of activity, making them conserved elements in the design of active analogues. mdpi.comamazonaws.com

Variations are primarily introduced through the modification of substituent groups at various positions on the sesquiterpenoid ring system. For this compound, the key positions for variation are C3, C4, and C15, which bear an acetate and two hydroxyl groups, respectively. The nature of the substituent at these positions significantly influences the molecule's properties.

C3 Position: The presence of a hydroxyl group (-OH) at C3 generally enhances biological activity compared to an acetoxy group (-OAc) or a hydrogen atom. mdpi.comamazonaws.com Therefore, a primary design principle involves the deacetylation of this compound at this position to yield a potentially more active analogue.

C4 Position: In contrast to C3, an acetoxy group at the C4 position tends to confer slightly higher activity than a hydroxyl group. mdpi.com This suggests that selective acetylation of the C4 hydroxyl in this compound could be a viable strategy for modification.

C15 Position: Similar to the C4 position, the presence of an acetoxy group at C15 is associated with greater activity than a hydroxyl or hydrogen group. mdpi.comamazonaws.com Thus, another design strategy is the selective acetylation of the C15 hydroxyl group.

C8 Position: Although this compound is not substituted at C8, this position is a common site of variation in other trichothecenes (Type B trichothecenes feature a carbonyl group here). Introducing an oxygenated function, such as an isovaleryloxy group, is known to be essential for the activity of certain analogues. mdpi.com

Macrocyclization: A more complex design principle involves creating a macrocyclic ring between the C4 and C15 hydroxyl groups. mdpi.com This modification, which converts simple trichothecenes into macrocyclic analogues, is known to significantly increase biological activity. mdpi.com

These principles, derived from decades of research, allow for the rational design of new derivatives. The natural evolution of over 150 trichothecene analogues, resulting from the gain, loss, and functional changes of biosynthetic genes in fungi, provides a biological blueprint for this structural diversification. plos.org

| Position on Trichothecene Core | Substituent Type | Impact on Biological Activity (Relative) | Reference |

|---|---|---|---|

| C3 | Hydroxyl (-OH) | Enhances activity | mdpi.comamazonaws.com |

| C3 | Acetoxy (-OAc) | Decreased activity relative to -OH | mdpi.comamazonaws.com |

| C4 | Acetoxy (-OAc) | Higher activity relative to -OH | mdpi.com |

| C4 | Hydroxyl (-OH) | Slightly lower activity relative to -OAc | mdpi.com |

| C15 | Acetoxy (-OAc) | Higher activity relative to -OH | mdpi.comamazonaws.com |

| C15 | Hydroxyl (-OH) | Decreased activity relative to -OAc | mdpi.comamazonaws.com |

| C9-C10 | Double Bond | Essential for activity | benthamscience.commdpi.com |

| C12-C13 | Epoxide Ring | Essential for activity | benthamscience.commdpi.com |

| C4-C15 | Macrocyclic Ring | Increases activity | mdpi.com |

High-Throughput Synthesis Strategies

The development of high-throughput strategies for a molecule as structurally complex as this compound presents significant challenges. Traditional combinatorial chemistry, which excels at varying substituents around a simple, common scaffold, is ill-suited for the intricate and stereochemically rich trichothecene framework. scispace.comcam.ac.uk Consequently, more sophisticated approaches are required to efficiently generate libraries of structurally diverse analogues.

Diversity-Oriented Synthesis (DOS) Diversity-Oriented Synthesis (DOS) is a strategy that aims to create collections of structurally complex and diverse small molecules, often inspired by natural products. pitt.edufrontiersin.org Unlike traditional combinatorial chemistry, DOS focuses on varying the molecular skeleton itself, in addition to substituents and stereochemistry. scispace.com A DOS approach to trichothecene analogues would involve developing flexible synthetic pathways with key branching points, allowing a common intermediate to be converted into multiple, distinct scaffolds. scispace.com This strategy is designed to explore a wider range of chemical space to discover novel functions. While specific, large-scale DOS campaigns for this compound have not been detailed in the literature, the principles of DOS provide the most relevant chemical synthesis framework for high-throughput structural modification of such complex targets.

Combinatorial Biosynthesis An alternative and powerful high-throughput strategy is combinatorial biosynthesis. This approach leverages the natural biosynthetic machinery of microorganisms to produce novel compounds. Fungi produce trichothecenes via a series of enzymatic steps encoded by a cluster of biosynthetic (TRI) genes. plos.orgmdpi.com By expressing these genes in a heterologous host, such as Saccharomyces cerevisiae, and manipulating the combination of enzymes, it is possible to generate a library of new trichothecene structures. osti.gov For example, specific tailoring enzymes like acetyltransferases or hydroxylases from different fungal species could be introduced to modify the this compound core at various positions. This synthetic biology platform allows for the creation of numerous analogues that would be difficult to access via multi-step chemical synthesis. osti.gov The biotransformation of existing trichothecenes, such as the production of this compound from anguidine by Fusarium oxysporum, is a naturally occurring example of this type of enzymatic modification. nih.gov

The successful implementation of any high-throughput synthesis requires a corresponding high-throughput method for analysis. The development of sensitive and rapid analytical techniques, such as enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the screening and characterization of the resulting compound libraries. mdpi.comtandfonline.commdpi.com

| Strategy | Principle | Application to this compound | Reference |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Chemical synthesis designed to produce a library of compounds with diverse core structures (scaffolds) from a common intermediate. | Developing synthetic routes that allow for branching pathways to modify the core trichothecene skeleton, not just the peripheral functional groups. | scispace.comfrontiersin.org |

| Combinatorial Biosynthesis | Utilizing biosynthetic enzymes in a host organism (e.g., yeast) to create novel compounds by mixing and matching genes from different pathways. | Expressing various trichothecene biosynthetic (TRI) genes (e.g., acetyltransferases, hydroxylases) in a microbial host to generate a library of novel analogues. | plos.orgosti.gov |

Mechanistic Research at Cellular and Subcellular Levels

Elucidation of Molecular Targets and Binding Interactions

The biological activity of 3-Acetoxyscirpene-4,15-diol, like other trichothecenes, is rooted in its ability to engage with and disrupt essential macromolecular functions within the cell. The specific nature of these interactions dictates its toxicological profile.

As a member of the trichothecene (B1219388) family, the primary molecular target of this compound is believed to be the eukaryotic ribosome. Trichothecenes are well-documented inhibitors of protein synthesis. ingentaconnect.com The crucial structural elements for this biological activity include the 12,13-epoxy ring and the pattern of hydroxyl and acetyl groups on the core structure. foodb.ca While direct studies specifying the binding of this compound to ribosomal subunits are not detailed in the available literature, the general mechanism for this class of compounds involves binding to the peptidyl transferase center on the 60S ribosomal subunit, thereby inhibiting various stages of protein synthesis.

Research on the closely related isomer, 4β-acetoxyscirpene-3α,15-diol (also known as acetoxyscirpendiol or ASD), has identified another key enzymatic target: poly-(ADP-ribose) polymerase (PARP). Studies have shown that ASD and its derivatives can induce the cleavage of PARP in human leukemia cell lines (MOLT-4 and Jurkat T cells). ingentaconnect.comresearchgate.net PARP is a critical enzyme involved in DNA repair and cell death signaling, and its cleavage is a hallmark of apoptosis.

Detailed studies characterizing the specific binding kinetics (such as association and dissociation rate constants) and thermodynamic parameters (such as enthalpy and entropy changes) for the interaction between this compound and its molecular targets like ribosomes or enzymes are not available in the reviewed scientific literature.

Identification of Macromolecular Interaction Partners (e.g., Ribosomes, Enzymes)

Perturbation of Cellular Signaling Pathways and Regulatory Networks

The interaction of this mycotoxin with cellular targets triggers a cascade of downstream effects, altering key signaling pathways that regulate cell growth, stress response, and survival.

Specific research detailing the direct modulation of mitogen-activated protein kinase (MAPK) cascades by this compound is not prominently featured in the available literature. However, MAPK pathways are known to be activated by ribosomal stress and protein synthesis inhibition, which are the primary effects of trichothecenes.

Evidence points to the involvement of this compound class in activating cellular stress responses, primarily apoptosis (programmed cell death). Research on the isomer acetoxyscirpendiol (ASD) demonstrates its capacity to induce apoptosis in various human leukemia cell lines. ingentaconnect.comresearchgate.net The induction of apoptosis by ASD is characterized by several key cellular events, indicating a profound activation of the cellular stress machinery. ingentaconnect.comresearchgate.net

Table 1: Apoptotic Events Induced by the Related Compound Acetoxyscirpendiol (ASD)

| Cellular Event | Observed Effect in Leukemia Cell Lines | Reference |

| Cell Cycle Progression | Blockage of the cell cycle | ingentaconnect.com |

| DNA Content | Induction of hypodiploidy (formation of apoptotic bodies) | ingentaconnect.comresearchgate.net |

| Phosphatidylserine (B164497) (PS) Exposure | Increased binding of annexin (B1180172) V to the cell surface | ingentaconnect.comresearchgate.net |

| PARP Cleavage | Cleavage of poly-(ADP-ribose) polymerase | ingentaconnect.comresearchgate.net |

These findings suggest that a primary mechanism of cytotoxicity for this class of compounds is the initiation of a regulated cell death program in response to cellular damage.

Modulation of Kinase Cascades (e.g., MAPKs)

Influence on Gene Expression and Proteomic Profiles

The disruption of cellular signaling by this compound and related compounds ultimately translates into significant changes in the expression of genes and the protein landscape of the cell.

Studies on the isomer acetoxyscirpendiol (ASD) have provided specific insights into these changes. In the human breast cancer cell line MCF-7, ASD was found to increase the mRNA and protein expression of both cyclin C and mitotic arrest deficient like-1 (Mad-1). ingentaconnect.com Overexpression of Mad-1 is associated with anti-proliferative effects and cell cycle arrest. ingentaconnect.com While cyclin C's role in cell cycle regulation is less direct, it is known to be part of the RNA polymerase II transcriptional machinery. ingentaconnect.com

The cleavage of the PARP enzyme, as mentioned previously, is another critical alteration to the proteome, directly impacting the cell's ability to repair DNA damage and signaling for apoptosis. ingentaconnect.com The relative potency of PARP cleavage was observed to be dependent on the acetylation pattern of the scirpenol backbone, with di-acetylated versions showing stronger activity than the mono-acetylated ASD. ingentaconnect.com

Table 2: Observed Effects of the Related Compound Acetoxyscirpendiol (ASD) on Gene and Protein Expression

| Target Molecule | Effect | Cell Line | Reference |

| Cyclin C | Increased mRNA and protein expression | MCF-7 (Human Breast Cancer) | ingentaconnect.com |

| Mad-1 (Mitotic arrest deficient like-1) | Increased mRNA and protein expression | MCF-7 (Human Breast Cancer) | ingentaconnect.com |

| PARP (Poly-(ADP-ribose) polymerase) | Cleavage | MOLT-4, Jurkat T (Human Leukemia) | ingentaconnect.com |

These findings underscore the ability of this structural class of trichothecenes to profoundly alter gene and protein expression related to cell cycle control and apoptosis.

Transcriptional and Translational Regulation Studies (e.g., Cyclin C, Mad-1)

Induction of Specific Cellular Responses and Phenotypes

This compound (ASD) is a potent inducer of cell cycle arrest and apoptosis in various human cancer cell lines. ingentaconnect.comnih.gov Mechanistic studies have shown that the antiproliferative effects of ASD are directly attributable to its ability to trigger programmed cell death. researchgate.netingentaconnect.com

In human leukemia cell lines such as MOLT-4, THP-1, and Jurkat T, ASD treatment leads to a significant arrest of the cell cycle at the G1/S transition phase. ingentaconnect.comnih.gov This blockage prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. ingentaconnect.com The cell cycle arrest is accompanied by the appearance of a sub-G0 population, which is indicative of hypodiploid cells and DNA fragmentation, both characteristic features of apoptosis. researchgate.netnih.gov

Further evidence of apoptosis induction comes from multiple molecular markers. Treatment with ASD leads to the externalization of phosphatidylserine on the cell membrane, a change detected by the binding of annexin V. ingentaconnect.comnih.gov This event is an early and specific indicator of apoptosis. researchgate.net As mentioned previously, a critical downstream event in the apoptotic cascade initiated by ASD is the cleavage of PARP. ingentaconnect.com This cleavage, observed in multiple cell lines, confirms the activation of effector caspases and the execution of the apoptotic program. ingentaconnect.comnih.gov Some research has specifically implicated the activation of caspase-3 in ASD-induced apoptosis in human leukemia HL-60 cells. ingentaconnect.com

Table 2: Apoptotic Effects of this compound (ASD) in Human Leukemia Cell Lines

| Cell Line | IC50 (ng/mL) | Cell Cycle Arrest | Annexin V Binding | PARP Cleavage | Reference |

| MOLT-4 | 60 | G1/S Transition | Yes (Time-dependent) | Yes | researchgate.netingentaconnect.comnih.gov |

| THP-1 | 85 | G1/S Transition | Not Specified | Not Specified | researchgate.netingentaconnect.comnih.gov |

| Jurkat T | 60 | G1/S Transition | Not Specified | Yes | researchgate.netingentaconnect.comnih.gov |

| HL-60 | Not Specified | Not Specified | Yes (Dose/Time-dependent) | Not Specified | researchgate.netingentaconnect.com |

Based on the available scientific literature, specific studies detailing the investigation of autophagy modulation mechanisms by this compound are not prominently described. While the compound is a known inducer of apoptosis and cell cycle arrest, its distinct role in either promoting or inhibiting autophagic pathways remains an area for future research.

Mechanistic Studies of Cell Cycle Arrest and Apoptosis Induction

Advanced Methodological Approaches for Mechanism Elucidation

To further elucidate the precise molecular targets of this compound, advanced methodological approaches such as chemical proteomics can be employed. bioms.se This field uses chemically modified versions of a compound, known as probes, to identify direct binding partners within the complex environment of the cell proteome. bioms.sefrontiersin.org

An affinity-based probe for ASD could be synthesized by chemically attaching a reporter tag (like biotin) and a reactive group to the core ASD structure. frontiersin.org This probe would retain the ability to bind to its cellular targets. After introducing the probe to cell lysates or live cells, the probe-protein complexes can be captured and enriched, typically using affinity purification methods. frontiersin.org The captured proteins are then identified using mass spectrometry, revealing the direct targets of the compound. bioms.se

This approach overcomes a major challenge in pharmacology, which is distinguishing direct targets from downstream effects. bioms.se While studies have shown that ASD upregulates Cyclin C and Mad-1, it is not yet confirmed if these are direct binding targets or part of a downstream signaling cascade. psu.edu An affinity-based probe could definitively answer this question. By identifying the direct protein interactions of this compound, researchers can gain a more precise understanding of its mechanism of action and the initial event that triggers the observed cellular responses like apoptosis and cell cycle arrest. frontiersin.org

Quantitative Mass Spectrometry for Cellular Target Identification

Quantitative mass spectrometry stands as a powerful and unbiased tool for identifying the cellular protein targets of small molecules like this compound. nih.gov This approach allows for the comprehensive identification and quantification of proteins that directly interact with the compound, providing a snapshot of the cellular machinery affected. Methodologies such as chemical proteomics are often employed, where a chemical probe derived from the small molecule is used to "fish" for its binding partners within the cell lysate. nih.gov These captured proteins are then identified and quantified using mass spectrometry techniques. nih.gov

One common quantitative proteomic strategy that can be applied is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a typical SILAC experiment, two populations of cells are cultured. One is grown in media containing normal "light" amino acids, while the other is grown in media with "heavy," stable isotope-labeled amino acids. The "heavy" cells are then treated with the compound of interest, in this case, this compound. The two cell populations are then combined, and the proteins are extracted and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a quantitative measure of the changes in protein abundance or modification state in response to the compound. researchgate.net

For instance, if this compound were to bind to and stabilize a particular protein, that protein would be more abundant in the "heavy" labeled, treated sample. Conversely, if the compound leads to the degradation of a target protein, it would be less abundant. This method can reveal not only direct binding targets but also downstream effects on protein expression. researchgate.net

While specific quantitative mass spectrometry studies identifying the direct cellular targets of this compound are not extensively detailed in the provided search results, the general applicability of these techniques is well-established for similar natural products. nih.gov The cytotoxic activity of trichothecenes is known to stem from the inhibition of protein and DNA synthesis. ingentaconnect.compsu.edu Quantitative mass spectrometry could pinpoint the specific ribosomal proteins or translation initiation/elongation factors that are direct targets of this compound, thus providing a molecular basis for this observed inhibition.

Table 1: Potential Applications of Quantitative Mass Spectrometry in Studying this compound

| Experimental Approach | Objective | Potential Findings |

| Chemical Proteomics with Affinity-Based Probes | To identify direct binding partners of this compound. | Identification of specific ribosomal proteins, enzymes, or signaling molecules that physically interact with the compound. |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | To quantify changes in the proteome upon treatment with this compound. | Revelation of up- or down-regulation of proteins involved in apoptosis, cell cycle control, and stress response pathways. |

| Phosphoproteomics | To analyze changes in protein phosphorylation cascades induced by the compound. | Identification of kinases or phosphatases whose activity is modulated, leading to altered signaling pathways. |

Genetic Screens for Pathway Deconvolution

Genetic screens offer a complementary approach to mass spectrometry for dissecting the mechanism of action of a compound. By systematically perturbing genes, researchers can identify those that either enhance or suppress the cellular sensitivity to a particular drug, thereby revealing the genetic pathways involved in its activity.

For this compound, which is known to induce apoptosis and affect the cell cycle, genetic screens can be particularly informative. ingentaconnect.compsu.edu For example, a screen using a library of gene knockouts or a CRISPR-based screening approach in a model organism like yeast or in human cell lines could identify genes whose loss confers resistance to the cytotoxic effects of the compound. These genes would likely be essential components of the pathway through which this compound exerts its toxicity.

Research has shown that this compound can induce apoptosis in human leukemia cell lines. ingentaconnect.comresearchgate.net A genetic screen could identify key regulators of apoptosis, such as members of the Bcl-2 family or caspase proteins, that are critical for this process. Similarly, since the compound has been observed to cause cell cycle arrest, a screen might uncover essential cell cycle checkpoint proteins that are required for this effect. ingentaconnect.com

Studies on a related compound, acetoxyscirpendiol (ASD), have shown that it modulates the expression of cell cycle-related genes. psu.edu Specifically, the expression of cyclin C was found to increase significantly in response to ASD treatment in MCF-7 cells. psu.edu Furthermore, the expression of Mad-1, a component of the spindle assembly checkpoint, also showed an increase. psu.edu These findings suggest that a broader genetic screen could uncover a network of genes involved in the cellular response to this class of trichothecenes.

Table 2: Potential Genetic Screen Approaches for this compound

| Screening Method | Objective | Potential Gene "Hits" |

| CRISPR/Cas9 Knockout Screen | To identify genes essential for the cytotoxic activity of this compound. | Genes encoding for drug transporters, components of the apoptotic machinery, or proteins required for the compound's metabolic activation. |

| shRNA/siRNA Knockdown Screen | To identify genes whose reduced expression alters sensitivity to the compound. | Genes involved in cell cycle checkpoints, DNA damage response, or protein synthesis pathways. |

| Gene Overexpression Screen | To identify genes that, when overexpressed, confer resistance to the compound. | Genes encoding for drug efflux pumps or enzymes that can detoxify the compound. |

By integrating the data from quantitative mass spectrometry and genetic screens, a more complete picture of the mechanism of action of this compound can be constructed. Mass spectrometry can identify the direct molecular targets, while genetic screens can place these targets within the broader context of cellular pathways and networks.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Acetoxyscirpene-4,15-diol, also known as Monoacetoxyscirpenol (MAS), from complex sample matrices such as grains and animal-derived foods. nih.govnih.gov The choice between gas and liquid chromatography depends on the analytical objective, required sensitivity, and the nature of the sample.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing trichothecenes. researchgate.net However, due to the low volatility of these compounds, a derivatization step is typically necessary to convert the polar hydroxyl groups into more volatile ethers or esters. researchgate.net For instance, they can be converted to their pentafluoropropionyl analogs for quantification by capillary GC with electron capture detection (ECD). nih.gov While effective for many trichothecenes, GC-ECD methods can suffer from interferences when specifically determining 4- and 15-monoacetoxyscirpenol (MAS), necessitating confirmation by GC-MS. nih.gov One study reported a recovery of 97% for 15-monoacetoxyscirpenol (MAS) from corn at a concentration of 0.25 ppm using a GC-ECD method after derivatization. nih.gov

Liquid Chromatography (LC), particularly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), has become the predominant technique for mycotoxin analysis. mdpi.com LC-MS/MS offers high sensitivity and specificity without the need for derivatization, simplifying sample preparation. rsc.orgmdpi.com This approach allows for the simultaneous determination of multiple mycotoxins, including this compound, in a single run. nih.govnih.gov In LC-MS/MS methods, this compound is typically detected in the positive ion mode. nih.govnih.gov

The success of chromatographic separation hinges on the careful selection and optimization of the stationary phase (column chemistry) and the mobile phase.

For Liquid Chromatography , reversed-phase columns are most commonly employed. The C18 column is a frequent choice for the separation of trichothecenes, including this compound. nih.gov One method successfully used a Luna C18 column for the analysis of MAS and other toxins detected in positive ion mode. nih.gov Another utilized a Hypersil ENV analytical column for other mycotoxins in the same multi-analyte method. nih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives such as ammonium (B1175870) formate (B1220265) to improve ionization efficiency for MS detection. mdpi.com A common extraction solvent for trichothecenes is an acetonitrile/water mixture (e.g., 90/10, v/v or 84:16 v/v). nih.govresearchgate.net The pH of the mobile phase can also be adjusted to optimize separation. sielc.com

For Gas Chromatography , capillary columns are standard. The choice of the stationary phase is critical for resolving the derivatized analytes. The optimization involves adjusting the temperature program of the GC oven to ensure adequate separation of the different trichothecene (B1219388) derivatives.

Table 1: Examples of Chromatographic Conditions for Trichothecene Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Reference |

|---|---|---|---|---|

| LC-MS/MS | Luna C18 | Not specified, but used for positive ion mode detection. | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | nih.gov |

| LC-MS/MS | Reversed-phase | Acetonitrile/water (90/10, v/v) for extraction. | Electrospray Ionization Triple Quadrupole Mass Spectrometry (LC/ESI-MS/MS) | nih.gov |

| GC-ECD | Capillary Column | Not specified. | Electron Capture Detection (ECD) after derivatization. | nih.gov |

| GC-MS | Polar Column | Not specified. | Mass Spectrometry (MS) | oiv.int |

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural elucidation of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the confirmation of the trichothecene skeleton and the specific positions of the hydroxyl and acetyl groups. researchgate.net For related trichothecenes, ¹H-NMR spectra show characteristic signals for methyl groups, olefinic protons, and oxygenated methines. nih.gov Two-dimensional NMR techniques, such as COSY and HMBC, are used to establish connectivity between atoms, confirming the final structure. sci-hub.se

Mass Spectrometry (MS), especially when coupled with a chromatographic inlet, is the definitive technique for both identifying and quantifying this compound. nih.govresearchgate.net

In GC-MS , after derivatization, the compound will produce a characteristic mass spectrum with specific fragment ions that can be used for identification. nih.gov

In LC-MS/MS , the process is even more specific. The precursor ion (the protonated or adducted molecule, [M+H]⁺ or [M+NH₄]⁺) is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole. nih.govmdpi.com This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for quantification even at very low levels in complex matrices. nih.gov For this compound (MAS), detection is performed in positive ion mode. nih.govnih.gov The transition of two different product ions is typically monitored for each compound to ensure reliable identification. nih.gov

Table 2: Mass Spectrometry Parameters for Trichothecene Analysis

| Analyte | Ionization Mode | Precursor Ion | Product Ions (Transitions) | Technique | Reference |

|---|---|---|---|---|---|

| Monoacetoxyscirpenol (MAS) | Positive ESI | Not specified | Two transition products monitored | LC-MS/MS | nih.gov |

| Monoacetoxyscirpenol (MAS) | Positive Ion Mode | Not specified | Not specified | LC/ESI-MS/MS | nih.gov |

| T-2 Toxin | Positive APCI | [M+NH₄]⁺ (m/z 484) | Not specified | Portable MS | mdpi.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a compound like this compound, the IR spectrum would show characteristic absorption bands for hydroxyl (-OH) groups (typically a broad band around 3400 cm⁻¹), ester carbonyl (C=O) groups (around 1730-1740 cm⁻¹), and C-O stretching vibrations. mdpi.comnih.gov These features confirm the presence of the key functional groups defining the molecule's structure. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is less specific for trichothecenes because their core structure lacks a strong chromophore. researchgate.net Consequently, they exhibit poor interaction with UV and visible light, typically showing only weak, non-specific absorption at low wavelengths (around 200-225 nm). mdpi.comnih.gov This makes UV detection in HPLC less sensitive and selective compared to MS detection for this class of compounds. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Immunoanalytical and Biosensor-Based Detection Strategies

Immunoanalytical methods leverage the specific binding between an antibody and the target analyte, offering rapid, sensitive, and cost-effective screening tools for mycotoxins like this compound.

The foundation of a reliable immunoassay is the production of highly specific antibodies that can distinguish this compound from other structurally similar trichothecenes. mdpi.com The development process typically involves synthesizing a hapten by modifying the this compound molecule and conjugating it to a larger carrier protein, such as human serum albumin (HSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic. nih.govacs.org Rabbits or mice are then immunized with this conjugate to elicit an immune response and produce antibodies. nih.govacs.org

Monoclonal antibodies (mAbs) are often preferred due to their homogeneity and consistent specificity. For instance, a highly sensitive and specific mAb, designated 3H10, was developed for this compound detection. nih.gov Similarly, another study produced mAb 8A9, which demonstrated a very high affinity with a 50% inhibition concentration (IC₅₀) of 0.31 µg/L. mdpi.com

These antibodies are then utilized in competitive enzyme-linked immunosorbent assay (ELISA) formats. In an indirect competitive ELISA (ic-ELISA), the microtiter plate wells are coated with a coating antigen (e.g., DAS-CDI-BSA). mdpi.com The sample extract (containing the potential toxin) and the specific antibody are added simultaneously. The free toxin in the sample competes with the coated antigen for binding to the limited amount of antibody. After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, followed by a substrate that produces a colorimetric signal. mdpi.com The signal intensity is inversely proportional to the concentration of this compound in the sample.

Several ic-ELISA kits have been developed and optimized for detecting this compound in food matrices like rice, wheat, and corn. nih.govcreative-diagnostics.com These assays have shown high sensitivity, with limits of detection (LOD) in the low nanogram per milliliter (ng/mL) range. acs.orgnih.gov

Table 1: Performance of Developed ELISAs for this compound (DAS) Detection

| Antibody | Assay Type | IC₅₀ | Limit of Detection (LOD) | Linear Range | Matrix | Reference |

|---|---|---|---|---|---|---|

| Rabbit Polyclonal | Competitive ELISA | - | ~10 pg/mL | - | - | nih.gov |

| Monoclonal (3H10) | ic-ELISA | 5.97 ng/mL | 0.78 ng/mL | 1.57–22.6 ng/mL | Rice | acs.orgnih.gov |

Cross-reactivity is a critical parameter for evaluating the specificity of the antibodies. For example, one developed ELISA showed 100% cross-reactivity with this compound but less than 0.1% with other common mycotoxins like T-2 toxin, HT-2 toxin, deoxynivalenol (B1670258), and nivalenol, demonstrating high specificity. creative-diagnostics.com

While ELISA provides high-throughput screening, there is growing interest in developing biosensors for rapid, portable, and real-time or near-real-time monitoring of mycotoxins. mdpi.com These platforms integrate a biological recognition element, such as the specific antibodies developed for ELISA, with a physical transducer that converts the binding event into a measurable signal (e.g., electrical, optical). mdpi.comnih.gov

One such application is the lateral-flow immunochromatographic strip (ICA strip), which is a paper-based biosensor. nih.gov An ICA strip for this compound has been developed using gold nanoparticles conjugated to a specific monoclonal antibody (3H10). acs.org In this format, the sample extract migrates along the strip, and if the toxin is present, it binds to the antibody-gold nanoparticle conjugate, preventing it from binding to the test line where the antigen is immobilized. This results in a visual signal (or lack thereof) that can indicate the presence of the toxin above a certain cutoff value. acs.org For instance, an ICA strip was developed with a cutoff value of 10 ng/mL in solution and 500 ng/g in rice samples. acs.orgnih.gov

Other advanced biosensor platforms, such as those based on electrochemical or optical principles, offer potential for even greater sensitivity and continuous monitoring capabilities. mdpi.comnih.gov For example, microneedle-based biosensors are being explored for minimally invasive, real-time analysis of various analytes in biological fluids, a technology that could potentially be adapted for mycotoxin detection. nih.govmdpi.com These technologies promise to move mycotoxin analysis from the laboratory to the field, enabling rapid decisions in food production and storage. mdpi.com

Development of Specific Antibodies for Immunoassays (e.g., ELISA)

Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples

The analysis of this compound in real-world samples, such as cereals, food products, and biological tissues, is complicated by the presence of interfering compounds in the sample matrix. bezpecnostpotravin.cz Therefore, effective sample preparation is a critical step to extract the toxin, remove interfering substances (clean-up), and concentrate the analyte before analysis. bezpecnostpotravin.cz

The choice of extraction solvent and clean-up method depends on the sample matrix and the subsequent analytical technique. A common approach for extracting trichothecenes from cereal samples involves using a mixture of an organic solvent and water. cfs.gov.hk

Extraction: Acetonitrile/water mixtures (e.g., 80:20 or 85:15 v/v) are frequently used to extract this compound and other mycotoxins from ground samples of cereals like rice, wheat, and corn. nih.govresearchgate.netacs.org Sometimes, a small amount of acid, like formic acid, is added to the extraction solvent to improve recovery. acs.org For safety and environmental reasons, some methods have been developed using less toxic solvents like ethanol. acs.org Generic extraction protocols like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are also being adapted for multi-mycotoxin analysis, including this compound. acs.orgdtu.dk

Clean-up: After extraction, the crude extract often requires a clean-up step to remove matrix components that can interfere with detection. This is particularly important for highly sensitive techniques like mass spectrometry. Commercially available multifunctional or immunoaffinity columns are effective for this purpose. bezpecnostpotravin.czresearchgate.netmdpi.com These columns are designed to selectively bind and retain trichothecenes while allowing matrix interferences to be washed away. The toxins are then eluted with a specific solvent. mdpi.com For example, a study on Japanese retail food used a multifunctional column (Autoprep MF-T 1500) for the clean-up of extracts before LC-MS/MS analysis. mdpi.com

Table 2: Common Sample Preparation Procedures for this compound Analysis

| Matrix | Extraction Solvent | Clean-up Method | Analytical Technique | Reference |

|---|---|---|---|---|

| Rice | 25% Ethanol-PBS | - | ic-ELISA | acs.org |

| Rice, Wheat, Corn | Acetonitrile/Water/Formic Acid (80:19:1 v/v/v) | Filtration | UPLC-MS/MS | acs.orgnih.gov |

| Cereals | Acetonitrile/Water (85:15) | Multifunctional Column | LC-MS/MS | researchgate.netmdpi.com |

For analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is often a necessary step for trichothecenes like this compound. gcms.cz The presence of polar hydroxyl groups in the molecule makes it non-volatile and prone to adsorption within the GC system. gcms.cz

Derivatization chemically modifies these functional groups to increase volatility and improve chromatographic performance and detector response. gcms.cz The most common derivatization technique for compounds with hydroxyl groups is silylation. gcms.cz

Silylation: This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. gcms.cz Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose, often with a catalyst like trimethylchlorosilane (TMCS). tcichemicals.com For complex molecules like ketosteroids, a two-step derivatization involving methoximation followed by silylation might be employed to handle different functional groups. tcichemicals.com While specific protocols for this compound are part of broader multi-trichothecene methods, the general principle involves reacting the cleaned-up extract with a silylating reagent at an elevated temperature before injection into the GC system. bezpecnostpotravin.czresearchgate.net

Metabolic Transformations and Biotransformation Studies

In Vitro Metabolic Pathways in Mammalian Cellular Systems

In mammalian systems, 3-Acetoxyscirpene-4,15-diol undergoes metabolic changes primarily aimed at detoxification and excretion. These processes have been observed in studies using cell cultures, such as HeLa cells. nih.gov

The initial and primary metabolic reaction for many trichothecenes, including this compound, is enzymatic hydrolysis. This reaction involves the cleavage of ester linkages, such as the acetyl group at the C-3 position. This de-acetylation is a crucial detoxification step, as the presence and position of acetyl groups significantly influence the toxin's biological activity. t3db.ca

Following hydrolysis, the resulting hydroxylated metabolites can undergo conjugation reactions. Glucuronidation is a common phase II metabolic pathway for trichothecenes, where glucuronic acid is attached to the hydroxyl groups of the toxin or its metabolites. t3db.ca This process increases the water solubility of the compound, facilitating its excretion from the body. t3db.ca

A key detoxification pathway for trichothecenes is the de-epoxidation of the 12,13-epoxy ring, which is a critical structural feature for their toxicity. t3db.ca This reaction transforms the toxic trichothecene (B1219388) into a less toxic or non-toxic deepoxy metabolite. jst.go.jp For instance, the de-epoxidation of deoxynivalenol (B1670258) (DON), a related trichothecene, to deepoxy-deoxynivalenol (B1670184) (DOM-1) is a well-documented detoxification mechanism in animals. jst.go.jp While specific studies on the de-epoxidation of this compound are not extensively detailed in the provided results, it is a recognized metabolic pathway for the trichothecene class. t3db.ca The primary metabolites resulting from these transformations are typically hydroxylated and de-epoxidated forms of the parent compound.

Enzymatic Hydrolysis and Conjugation Reactions

Biotransformation by Microbial and Plant Systems

Microorganisms and plants have developed diverse mechanisms to metabolize and detoxify trichothecenes present in their environment.

Certain fungi and bacteria are capable of biotransforming this compound. For example, growing cells of Fusarium oxysporum f.sp. vasinfectum can produce this compound from anguidine (4,15-diacetoxyscirpene-3-ol) through intermediates like triacetoxyscirpene, 3,4-diacetoxyscirpene-15-ol, and 3,15-diacetoxyscirpene-4-ol. nih.gov This indicates that fungi possess the enzymatic machinery to modify the acetylation pattern of the scirpene core. nih.gov The ability of various microorganisms to degrade or modify trichothecenes is a crucial aspect of their ecological role and has implications for bioremediation strategies. researchgate.net

Plants also exhibit metabolic responses to trichothecene exposure. While specific pathways for this compound are not detailed, plants are known to metabolize other trichothecenes. These metabolic processes are considered a defense mechanism against phytotoxic effects.

Fungal and Bacterial Degradation or Modification Pathways

Enzymology of Metabolic Processes

The metabolic transformations of this compound are catalyzed by specific enzymes.

Esterases : These enzymes are responsible for the hydrolysis of the acetyl group at the C-3 position, a key initial step in detoxification.

UDP-glucuronosyltransferases (UGTs) : These enzymes catalyze the conjugation of glucuronic acid to the hydroxylated metabolites, increasing their water solubility for excretion.

Cytochrome P450 monooxygenases : While not explicitly detailed for this specific compound in the search results, this superfamily of enzymes is generally involved in the metabolism of xenobiotics, including the potential for hydroxylation at various positions on the trichothecene skeleton.

The table below summarizes the key metabolic transformations and the enzymes potentially involved.

| Metabolic Pathway | Enzyme Class | Resulting Product | Significance |

| De-acetylation | Esterases | Scirpenetriol | Detoxification |

| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugates | Increased water solubility for excretion |

| De-epoxidation | (Not specified) | Deepoxy-metabolites | Detoxification |

Genetic and Biochemical Analysis of Enzyme Mechanisms

Detailed genetic and biochemical analyses of the specific enzymes that metabolize this compound are not extensively detailed in the available search results. However, the broader understanding of mycotoxin metabolism provides a framework for the types of enzymes and genetic systems that are likely involved.

The biotransformation of xenobiotics, including mycotoxins, in many organisms is carried out by enzyme systems such as the cytochrome P450 (CYP) monooxygenases. medsci.org These enzymes are primarily involved in Phase I metabolism, where they introduce or expose functional groups, making the compounds more water-soluble and easier to excrete. medsci.org While direct evidence for CYP involvement in this compound metabolism is not provided, it is a plausible mechanism given their role in metabolizing a wide range of compounds. medsci.org

The production of this compound from anguidine by Fusarium oxysporum f.sp. vasinfectum points to a sophisticated enzymatic machinery capable of regioselective acetylation and deacetylation. nih.gov The intermediates in this pathway, namely triacetoxyscirpene, 3,4-diacetoxyscirpene-15-ol, and 3,15-diacetoxyscirpene-4-ol, highlight the stepwise nature of the enzymatic reactions. nih.gov Understanding the genes encoding these enzymes would require techniques such as gene cloning and expression analysis, which have been applied to other mycotoxin metabolic pathways.

Methodologies for Metabolite Identification and Quantitative Profiling

The identification and quantification of this compound and its metabolites rely on various analytical techniques. These methods are crucial for tracking the biotransformation process and determining the structures of the resulting compounds.

In studies involving the transformation of anguidine, the resulting metabolites, including this compound, were identified and characterized. nih.gov While the specific analytical details for this early study are not extensive in the abstract, modern approaches would typically involve a combination of chromatographic and spectroscopic methods.

Commonly Employed Analytical Techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating metabolites from a complex mixture. The choice of column and mobile phase is optimized to achieve good resolution of the parent compound and its transformation products.

Mass Spectrometry (MS): When coupled with chromatography (e.g., LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns. This data is essential for the structural elucidation of unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise chemical structure of purified metabolites. 1H and 13C NMR spectra provide detailed information about the arrangement of atoms within a molecule.

The following table summarizes the key intermediates in the biotransformation of anguidine to this compound by F. oxysporum.

| Precursor Compound | Intermediate Metabolites | Final Product |

| Anguidine (4,15-diacetoxyscirpen-3-ol) | Triacetoxyscirpene | This compound |

| 3,4-diacetoxyscirpene-15-ol | ||

| 3,15-diacetoxyscirpene-4-ol |

Structure Activity Relationship Sar Studies: Methodological and Theoretical Perspectives

Principles of SAR Investigation and Experimental Design

SAR studies for trichothecenes are founded on the principle that the molecule's three-dimensional structure dictates its interaction with biological targets, primarily the eukaryotic ribosome. mdpi.com The core of these studies involves systematically altering the chemical structure and observing the corresponding changes in biological activity. Key structural features that are consistently identified as critical for the bioactivity of trichothecenes include the 12,13-epoxide ring, the C9-C10 double bond, and the pattern of hydroxylation and esterification at various positions on the core scaffold. foodb.caresearchgate.net

The trichothecene (B1219388) scaffold is a sesquiterpenoid structure featuring a tricyclic core that provides a template for diverse chemical modifications. mdpi.comescholarship.org Over 200 trichothecene analogs have been identified, arising from natural biosynthetic pathways or synthetic derivatization. escholarship.orgnih.gov These modifications primarily occur at positions C-3, C-4, C-7, C-8, and C-15, involving processes like oxygenation and esterification. acs.org

Systematic modification involves the synthesis or isolation of a series of analogs where one functional group is altered at a time. For instance, studies have explored the deacetylation and re-acetylation of various positions to probe their importance. The microbial modification of anguidine (4,15-diacetoxyscirpene-3-ol) by Fusarium oxysporum has been shown to produce 3-Acetoxyscirpene-4,15-diol through intermediates like triacetoxyscirpene, 3,4-diacetoxyscirpene-15-ol, and 3,15-diacetoxyscirpene-4-ol. nih.gov This highlights how biosynthetic pathways naturally create a library of related compounds for SAR analysis.

Research has demonstrated that the esterification of hydroxyl groups at C-4 and C-15 generally leads to an increase in toxicity, while the effect of esterification at C-3 is more variable, sometimes increasing and sometimes decreasing toxicity. acs.org The presence of an acetyl group at C-4, as seen in the isomeric compound 4-Acetoxyscirpene-3,15-diol, is associated with slightly higher toxicity compared to a hydroxyl group at the same position. researchgate.netresearchgate.net Conversely, a hydroxyl group at C-3, as in the parent compound scirpenetriol, is often associated with enhanced toxicity compared to an acetoxy group. researchgate.net

Table 1: Impact of Functional Group Modifications on the Biological Activity of Scirpenol-type Trichothecenes

| Position of Modification | Functional Group Change | General Impact on Biological Activity | Reference Compound Example |

|---|---|---|---|

| C-3 | -OH to -OAc (acetoxy) | Variable; often decreases toxicity | Scirpenetriol vs. This compound |

| C-4 | -OH to -OAc (acetoxy) | Generally increases toxicity | Scirpenetriol vs. 4-Acetoxyscirpene-3,15-diol |

| C-15 | -OH to -OAc (acetoxy) | Generally increases toxicity | Scirpenetriol vs. 15-Acetoxyscirpenol |

| C-12, C-13 | Epoxide opening | Complete loss of toxicity | De-epoxy Trichothecenes |

The specific position and stereochemistry of substituents on the trichothecene scaffold are critical determinants of biological activity. nih.gov The rigid, tricyclic structure of the molecule results in a distinct three-dimensional shape, where the A-ring typically adopts a half-chair conformation and the B-ring is in a chair conformation. researchgate.net This defined stereochemistry dictates how the molecule fits into the binding pocket of its biological target, the A-site of the peptidyl transferase center on the 60S ribosomal subunit. mdpi.com

For this compound, the stereochemistry is designated as (3α,4β). nih.gov This means the acetoxy group at C-3 is on the alpha face of the molecule, while the hydroxyl group at C-4 is on the beta face. Even minor changes in the orientation of these functional groups can significantly alter binding affinity and subsequent biological effects.

Systematic Modification of the Trichothecene Scaffold

Computational and Cheminformatics Approaches in SAR

To complement experimental data, computational methods are increasingly used to explore the SAR of trichothecenes. These in silico techniques provide insights into the molecular interactions and properties that govern biological activity, guiding the synthesis and testing of new analogs. mdpi.comusda.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For trichothecenes, docking simulations are performed with the eukaryotic ribosome as the target to understand the structural basis of their inhibitory action. mdpi.com These studies have confirmed that trichothecenes bind in the A-site of the peptidyl transferase center, with the crucial 12,13-epoxide group positioned to interact with the ribosome. mdpi.com

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of the toxin-ribosome complex over time. mdpi.comacs.org MD studies provide a more dynamic picture of the binding, revealing the flexibility of both the ligand and the target and the stability of their interactions. researchgate.netnih.gov For example, simulations have shown that certain hydroxyl groups on trichothecenes can exhibit considerable rotation, which can influence their hydrogen-bonding patterns with water and ribosomal residues. usda.govnih.gov These simulations help explain how different substitution patterns on the trichothecene core can modulate binding affinity and, consequently, toxicity. mdpi.com The stability of the binding is often attributed to a combination of hydrophobic interactions within the binding pocket and specific hydrogen bonds formed by the hydroxyl and acetyl groups. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. usda.gov In the context of trichothecenes, QSAR models are developed to predict the toxicity of different analogs based on calculated molecular descriptors. nih.gov These descriptors can be topological, electronic, or geometric properties of the molecules.

Fragment-based and ligand-based design strategies are used in drug discovery to design new molecules with desired biological activities. While not extensively applied to creating new toxins, these principles are used to understand the key features required for activity.

Ligand-based design relies on the knowledge of molecules known to bind to the target. Pharmacophore modeling is a key ligand-based technique where the essential 3D arrangement of functional groups required for biological activity is identified. pjps.pk A pharmacophore model for trichothecenes would include features like a hydrogen bond acceptor (the epoxide oxygen), hydrogen bond donors (hydroxyl groups), and hydrophobic regions (the carbon skeleton). mdpi.com This model helps explain why certain structural modifications lead to a loss of activity and can guide the design of molecules that either mimic or block the toxin's effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Methodologies for Evaluating Structural Modifications on Biological Interactions

The evaluation of how structural changes to this compound and related trichothecenes affect their biological interactions employs a variety of sophisticated techniques. These methodologies provide insights into the molecular basis of their activity without directly measuring efficacy or toxicity.

Spectroscopic and Crystallographic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques are fundamental in determining the three-dimensional structure and conformational behavior of trichothecenes in solution. frontiersin.org These methods can identify which parts of the molecule are flexible and which are rigid, providing clues about how the molecule might interact with biological targets. uleth.canih.govresearchgate.net For example, NMR has been used to study the structural dynamics of trichothecenes like deoxynivalenol (B1670258) (DON) and T-2 toxin, revealing how different solvent environments and the presence of water can influence their conformation. frontiersin.org This information is critical for understanding how the molecule might behave in a biological system.

Computational Modeling:

Molecular Modeling and Docking Studies: Computational approaches, such as molecular mechanics (MM) and density functional theory (DFT), are used to create 3D models of trichothecenes and predict their interactions with biological macromolecules. plos.org Docking simulations can predict the preferred binding orientation of a molecule to a target protein, such as the active site of an enzyme or a binding pocket on the ribosome. mdpi.complos.org These studies help to identify key amino acids and functional groups involved in the binding interaction. plos.org

Biochemical and Genetic Approaches:

Heterologous Expression Systems: The functional roles of specific genes involved in trichothecene biosynthesis and modification can be studied by expressing them in other organisms, such as yeast (Saccharomyces cerevisiae) or other fungi (Fusarium verticillioides). plos.org This allows researchers to isolate and characterize the activity of individual enzymes and understand how they contribute to the final structure of the toxin.